2-Bromo-6-chloro-4-fluorophenol

Übersicht

Beschreibung

2-Bromo-6-chloro-4-fluorophenol is a halogenated phenol compound that has not been directly studied but is related to various research areas, including the synthesis of bromophenols, fluoroalkylation reactions, and the structural analysis of similar halogenated phenols. The compound's structure suggests it could be a useful intermediate in organic synthesis or have potential applications in medicinal chemistry due to the presence of reactive bromo, chloro, and fluoro substituents on the aromatic ring.

Synthesis Analysis

The synthesis of halogenated phenols, such as 2-Bromo-6-chloro-4-fluorophenol, typically involves halogenation reactions where different halogen substituents are introduced into the phenol molecule. For instance, the production of bromophenols can result from the chlorination of water containing phenol and bromide ion, leading to various bromination products . Similarly, fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst has been reported, which could be related to the synthesis of fluorophenols . Although these studies do not directly describe the synthesis of 2-Bromo-6-chloro-4-fluorophenol, they provide insights into possible synthetic routes involving halogenation and catalysis.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be determined using various spectroscopic and crystallographic techniques. For example, a novel hydrazone derivative of a bromo-chloro-phenol was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction . Theoretical calculations using density functional theory (DFT) can also provide information on the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure . These methods could be applied to analyze the molecular structure of 2-Bromo-6-chloro-4-fluorophenol.

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions due to their reactive halogen substituents. For instance, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been used for the synthesis of pentasubstituted pyridines . The presence of multiple halogens allows for diverse chemical transformations, which could be relevant for 2-Bromo-6-chloro-4-fluorophenol as well. Additionally, the photolysis of substituted phenols has been studied, revealing insights into the dissociation processes and the importance of O-H bond fission . These findings could inform the reactivity profile of 2-Bromo-6-chloro-4-fluorophenol under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by their molecular structure. For example, the synthesis and structural characterization of a bromo-chloro-phenol compound revealed insights into prototropic tautomerism and intramolecular proton transfer . Theoretical calculations can help define important bands in the electronic spectrum and investigate the stabilization energies, which are crucial for understanding the compound's reactivity and potential applications . Heat-induced reactions of halogenated compounds with tetrafluoroethylene have also been studied, showing the formation of complex fluorinated structures . These studies provide a foundation for predicting the behavior of 2-Bromo-6-chloro-4-fluorophenol in various chemical environments.

Wissenschaftliche Forschungsanwendungen

General Use 2-Bromo-6-chloro-4-fluorophenol is a halogenated building block used in a wide range of applications . It’s often used in pharmaceutical research and environmental studies .

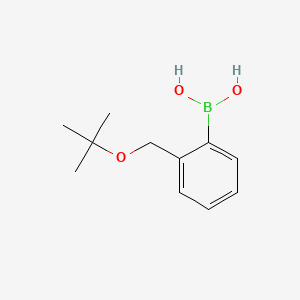

Specific Application One specific application of 2-Bromo-6-chloro-4-fluorophenol is in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs . These compounds could have potential applications in various fields, including medicinal chemistry and drug discovery.

General Use 2-Bromo-6-chloro-4-fluorophenol is a halogenated building block used in a wide range of applications . It’s often used in pharmaceutical research and environmental studies .

Specific Application One specific application of 2-Bromo-6-chloro-4-fluorophenol is in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs . These compounds could have potential applications in various fields, including medicinal chemistry and drug discovery.

General Use 2-Bromo-6-chloro-4-fluorophenol is a halogenated building block used in a wide range of applications . It’s often used in pharmaceutical research and environmental studies .

Specific Application One specific application of 2-Bromo-6-chloro-4-fluorophenol is in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs . These compounds could have potential applications in various fields, including medicinal chemistry and drug discovery.

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWILTIFGXJONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396848 | |

| Record name | 2-Bromo-6-chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-4-fluorophenol | |

CAS RN |

886499-83-8 | |

| Record name | 2-Bromo-6-chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chloro-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)